1,1,1,3,7,9,9,9-Octachlorononane
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Overview
Description
1,1,1,3,7,9,9,9-Octachlorononane: is a chlorinated hydrocarbon with the molecular formula C9H12Cl8 . This compound is characterized by its high chlorine content, which imparts unique chemical properties. It is primarily used in research settings due to its complex structure and reactivity.
Scientific Research Applications
1,1,1,3,7,9,9,9-Octachlorononane is used in various scientific research applications, including:
Chemistry: As a model compound for studying chlorination reactions and mechanisms.
Biology: Investigating the effects of chlorinated hydrocarbons on biological systems.
Medicine: Exploring potential therapeutic applications and toxicological effects.
Industry: Used in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,7,9,9,9-Octachlorononane typically involves the chlorination of nonane. The process requires specific conditions to ensure the selective addition of chlorine atoms at the desired positions on the nonane molecule. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,7,9,9,9-Octachlorononane undergoes several types of chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxygenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution: Formation of alkyl halides or alcohols.
Reduction: Formation of partially chlorinated nonanes.
Oxidation: Formation of chlorinated carboxylic acids or ketones.
Mechanism of Action
The mechanism of action of 1,1,1,3,7,9,9,9-Octachlorononane involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cell membranes, interfere with enzyme activity, and induce oxidative stress. These effects are mediated through the formation of reactive intermediates and the generation of free radicals.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,3,4,4,5,5,5-Decachloropentane
- 1,1,1,2,2,3,3,4,4,4-Decachlorobutane
- 1,1,1,2,2,3,3,4,4,5,5,5-Dodecachloropentane
Uniqueness
1,1,1,3,7,9,9,9-Octachlorononane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high chlorine content makes it particularly useful for studying the effects of heavy chlorination on hydrocarbon structures and reactivity.
Properties
IUPAC Name |
1,1,1,3,7,9,9,9-octachlorononane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl8/c10-6(4-8(12,13)14)2-1-3-7(11)5-9(15,16)17/h6-7H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHPDWPVJVUZHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CC(Cl)(Cl)Cl)Cl)CC(CC(Cl)(Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697790 |
Source
|
Record name | 1,1,1,3,7,9,9,9-Octachlorononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13389-26-9 |
Source
|
Record name | 1,1,1,3,7,9,9,9-Octachlorononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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